2,2-Difluoro-2-(oxan-4-yl)ethanol
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Overview
Description
“2,2-Difluoro-2-(oxan-4-yl)ethanol” is a chemical compound with the CAS Number: 1443380-09-3 . Its IUPAC name is 2,2-difluoro-2-(tetrahydro-2H-pyran-4-yl)ethan-1-ol . The molecular weight of this compound is 166.17 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12F2O2/c8-7(9,5-10)6-1-3-11-4-2-6/h6,10H,1-5H2 . This indicates that the compound contains 7 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
The compound “this compound” is stored at a temperature of 4°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Coordination Chemistry
2,2-Difluoro-2-(oxan-4-yl)ethanol and its derivatives have been studied for their ability to interact with metals, leading to the formation of complexes with potential applications in catalysis and materials science. For instance, the coordination chemistry of mercury-containing anticrowns has been explored, showing the formation of complexes with ethanol, demonstrating the potential of fluorinated alcohols in organometallic chemistry (Tikhonova et al., 2009).
Environmental Impact
Research has been conducted on the atmospheric presence of fluorotelomer alcohols (FTOHs) and perfluoalkyl sulfonamido ethanols (PFASs), highlighting the environmental impact of fluorinated compounds. These studies are crucial for understanding the persistence and transport of these chemicals in the environment (Shoeib et al., 2006).
Polymer Chemistry
This compound derivatives have applications in polymer chemistry, such as the development of protecting groups for carboxylic acids, which can be selectively removed, enhancing polymer synthesis methodologies (Elladiou & Patrickios, 2012).
Molecular Interactions
Studies have also focused on the molecular interactions of fluorinated alcohols, such as the analysis of product binding to diiron centers in methane monooxygenase hydroxylase, providing insights into the enzymatic activity and potential applications in biocatalysis (Smoukov et al., 2002).
Liquid Phase Behavior and Extraction
Research on the extraction of alcohols from water using ionic liquids demonstrates the utility of fluorinated alcohols in separation processes, potentially leading to more efficient and environmentally friendly extraction techniques (Chapeaux et al., 2008).
Hydrogen Bonding and Solvent Effects
The study of hydrogen bonding in mixtures involving fluorinated alcohols has provided valuable information on the solvent effects and molecular organization, relevant for designing novel solvents and understanding solvation dynamics (Duarte et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2,2-difluoro-2-(oxan-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c8-7(9,5-10)6-1-3-11-4-2-6/h6,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBECYHGIERJLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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